molecular formula C₁₈H₃₅NO₄ B1145079 N-Boc-12-aminoDodecanoicAcidMethylEster CAS No. 1031684-74-8

N-Boc-12-aminoDodecanoicAcidMethylEster

Cat. No.: B1145079
CAS No.: 1031684-74-8
M. Wt: 329.47
Attention: For research use only. Not for human or veterinary use.
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Description

N-Boc-12-aminoDodecanoicAcidMethylEster is an organic compound that belongs to the class of esters. It is characterized by the presence of a methyl ester group and a tert-butoxycarbonyl (Boc) protected amino group attached to a dodecanoic acid chain. This compound is often used in organic synthesis, particularly in the preparation of peptides and other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-12-aminoDodecanoicAcidMethylEster typically involves the esterification of 12-aminododecanoic acid with methanol in the presence of an acid catalyst, followed by the protection of the amino group with tert-butoxycarbonyl chloride. The reaction conditions often include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

N-Boc-12-aminoDodecanoicAcidMethylEster undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-12-aminoDodecanoicAcidMethylEster involves its ability to undergo hydrolysis and deprotection reactions, which release the active amino group. This amino group can then participate in various biochemical pathways and reactions, making the compound useful in the synthesis of peptides and other biologically active molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-12-aminoDodecanoicAcidMethylEster is unique due to its long dodecanoic acid chain, which imparts distinct physical and chemical properties. This makes it particularly useful in the synthesis of long-chain peptides and other complex molecules .

Properties

IUPAC Name

methyl 12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H35NO4/c1-18(2,3)23-17(21)19-15-13-11-9-7-5-6-8-10-12-14-16(20)22-4/h5-15H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBUSDQFFZRSQAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H35NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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